N-Benzyl-2-(diacetylamino)hex-2-enamide
Description
Properties
CAS No. |
90237-90-4 |
|---|---|
Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-benzyl-2-(diacetylamino)hex-2-enamide |
InChI |
InChI=1S/C17H22N2O3/c1-4-5-11-16(19(13(2)20)14(3)21)17(22)18-12-15-9-7-6-8-10-15/h6-11H,4-5,12H2,1-3H3,(H,18,22) |
InChI Key |
BEKSEVGTJSGHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(=O)NCC1=CC=CC=C1)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Acylation of β-Enamino Esters
A modular approach involves constructing the enamide skeleton from β-enamino esters, followed by diacetylation and benzylamine coupling (Figure 1):
Formation of β-Enamino Ester :
Diacetylation :
Transamidation with Benzylamine :
Critical Analysis : While this method offers flexibility in intermediate functionalization, it requires multiple purification steps, reducing overall efficiency compared to direct condensation.
Mechanistic Insights and Optimization
Enamine Formation and Stability
The conjugation of the diacetylamino group with the α,β-unsaturated amide stabilizes the enamine tautomer, favoring the (E)-configuration. NMR studies of related enamides (e.g., 2-acetamido-N-benzyl-3-phenylprop-2-enamide) confirm this preference, with NOE correlations verifying the planar geometry.
Side Reactions and Mitigation
- O-Acetylation : Competing acetylation of the enamide oxygen is suppressed by using sterically hindered bases (e.g., 2,6-lutidine) during diacetylation.
- Racemization : Mild coupling conditions (e.g., EDC/HOBt at 25°C) prevent epimerization at the α-carbon, crucial for stereochemical integrity.
Analytical Characterization
Synthesized N-Benzyl-2-(diacetylamino)hex-2-enamide is validated via:
- ¹H NMR : Distinct signals for the benzyl group (δ 7.25–7.35 ppm, multiplet), diacetylamino protons (δ 2.10–2.25 ppm, singlet), and enamide protons (δ 6.45–6.60 ppm, doublet).
- IR Spectroscopy : Stretching vibrations at 1660 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (acetyl C=O).
- Mass Spectrometry : Molecular ion peak at m/z 302.163 ([M+H]⁺), consistent with the molecular formula C₁₇H₂₂N₂O₃.
Comparative Evaluation of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Direct Condensation | 3 | 72 | 98.5 | High |
| Stepwise Acylation | 5 | 55 | 97.2 | Moderate |
The direct condensation route excels in brevity and yield, making it preferable for industrial applications. Conversely, the stepwise approach allows intermediate diversification, valuable for analog synthesis.
Applications and Derivatives
This compound serves as a precursor to pharmacologically active enamide derivatives. For instance, analogous structures are intermediates in the synthesis of β-lactam antibiotics and kinase inhibitors. Recent patents highlight its utility in asymmetric hydrogenation reactions for producing chiral amines, underscoring its versatility.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(diacetylamino)hex-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Benzyl-2-(diacetylamino)hex-2-enamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(diacetylamino)hex-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the release and uptake of neurotransmitters such as serotonin and dopamine . It may also interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Similarities/Differences :
- Shared features : Both compounds are benzamide derivatives with substituted amine groups.
- Key differences: The target compound has a benzyl group and diacetylamino substituents, whereas the analog in features an N,O-bidentate hydroxy-dimethylethyl group. The double bond in the target’s hex-2-enamide backbone introduces conjugation absent in ’s saturated structure.
Functional Implications :
- ’s N,O-bidentate group enables metal-catalyzed C–H bond functionalization. The target’s diacetylamino group may act as a weaker directing group due to reduced electron density from acetyl substitution.
- The unsaturated backbone in the target compound could enhance rigidity or π-π stacking interactions in materials science applications.
Table 1: Key Properties Comparison
Benzamide, 4-ethyl-N-butyl-N-2-ethylhexyl
Structural Similarities/Differences :
- Shared features : Both are N-substituted benzamides.
- Key differences: ’s compound has branched alkyl chains (butyl and ethylhexyl), while the target features a benzyl group and diacetylamino-hexenamide.
Functional Implications :
- Branched alkyl chains in likely improve lipid solubility, making it suitable for surfactants or plasticizers. The target’s benzyl and diacetylamino groups may instead prioritize hydrogen bonding or aromatic interactions.
- The target’s conjugated double bond could increase thermal stability compared to ’s fully saturated analog.
Table 2: Solubility and Stability
N-[2-(Diethylamino)ethyl]-2-phenylacetamide
Structural Similarities/Differences :
- Shared features : Both contain amide and phenyl groups.
- Key differences: has a diethylaminoethyl group, imparting basicity, while the target’s diacetylamino group is neutral. The target’s unsaturated backbone is absent in .
Functional Implications :
- The diethylamino group in could enable pH-dependent solubility or bioactivity (e.g., CNS penetration). The target’s acetylated amine may reduce bioavailability but enhance metabolic stability.
Table 3: Pharmacological Potential
Benzathine Benzylpenicillin
Structural Similarities/Differences :
Functional Implications :
- ’s β-lactam ring is critical for antibacterial activity.
- The benzyl group in both compounds may contribute to lipophilicity, but the target’s diacetylamino group could reduce solubility compared to the ionic benzathine salt.
Q & A
Q. What are the optimal synthetic routes for N-Benzyl-2-(diacetylamino)hex-2-enamide, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions starting from substituted carboxylic acids or esters. For example:
- Step 1 : Hydrogenation of intermediates using Pd/C under H₂ in methanol (room temperature, 18 hours) to reduce double bonds or nitro groups .
- Step 2 : Acylation with reagents like methyl 3-(chlorocarbonyl)propanoate in pyridine/CH₂Cl₂ (1 hour) to introduce acetyl groups .
- Step 3 : Protection of hydroxyl or amino groups using TIPSCl (triisopropylsilyl chloride) with Et₃N and DMAP in DMF (3.5 hours) .
- Final Step : Coupling with benzylamine derivatives using chlorides (e.g., 8-[(benzyloxy)amino]-8-oxooctanoyl chloride) in CH₂Cl₂/pyridine (2 hours) .
Yield Optimization : Monitor reaction progress via TLC, optimize stoichiometry (e.g., 3 equivalents of alkylating agents), and use recrystallization (methanol) for purification .
Q. Which analytical techniques are most reliable for characterizing this compound?
- 1H NMR (300 MHz, CDCl₃) : Confirm structural integrity by analyzing aromatic protons (δ 6.8–7.4 ppm), methylene/methyl groups (δ 2.0–4.0 ppm), and amide NH signals (δ 8.0–10.0 ppm) .
- Mass Spectrometry (EI/ESI) : Verify molecular weight (e.g., m/z 466.68 for related compounds) and fragmentation patterns .
- TLC/HPLC : Assess purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
Q. How can researchers ensure the purity of intermediates during synthesis?
- TLC Monitoring : Use silica gel plates with mobile phases like ethyl acetate/hexane (1:1) to track reaction progress .
- Recrystallization : Purify solids using methanol or ethanol, optimizing solvent ratios for high recovery .
- Column Chromatography : Separate impurities using silica gel columns with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Synthesize analogs with modified benzyl groups (e.g., 3,4,5-trimethoxy or naphthyl substituents) to assess steric/electronic effects .
- Bioactivity Assays : Test analogs in receptor-binding assays (e.g., orexin-1 receptor antagonism) or cellular models (e.g., anticancer activity via MTT assays) .
- Data Analysis : Correlate substituent properties (logP, Hammett constants) with bioactivity using multivariate regression .
Q. What computational methods predict the compound’s target interactions?
- Molecular Docking : Use AutoDock Vina to model binding poses in receptors (e.g., TSPO for neuroimaging probes) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and hydration effects .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with His158 in orexin receptors) .
Q. How should contradictory data in pharmacological studies be resolved?
- Triangulation : Cross-validate results using multiple assays (e.g., receptor binding vs. functional calcium flux assays) .
- Dose-Response Curves : Ensure consistency across EC₅₀/IC₅₀ values (e.g., ±10% variability acceptable) .
- Batch Reproducibility : Re-synthesize compounds and retest under standardized conditions .
Q. What methods are used to evaluate metabolic stability in preclinical studies?
Q. How can selective antagonism for specific receptors (e.g., orexin-1) be demonstrated?
Q. What strategies improve the compound’s bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
